N-Decyl-N'-pentylthiourea
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Overview
Description
N-Decyl-N’-pentylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a decyl group (a ten-carbon alkyl chain) and a pentyl group (a five-carbon alkyl chain) attached to the nitrogen atoms of the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N’-pentylthiourea can be synthesized through a condensation reaction between decylamine and pentylisothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:
Decylamine+Pentylisothiocyanate→N-Decyl-N’-pentylthiourea
Industrial Production Methods
In an industrial setting, the synthesis of N-Decyl-N’-pentylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-pentylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Decyl-N’-pentylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-Decyl-N’-pentylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Contains a phenyl group instead of decyl and pentyl groups.
N,N’-Diethylthiourea: Contains ethyl groups instead of decyl and pentyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of decyl and pentyl groups.
Uniqueness
N-Decyl-N’-pentylthiourea is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in detergents and surfactants.
Properties
CAS No. |
62552-33-4 |
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Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-decyl-3-pentylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-13-15-18-16(19)17-14-12-6-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI Key |
RGROCFGSTPWEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCCCC |
Origin of Product |
United States |
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